1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a spiroindoline-dioxepine structure
Preparation Methods
The synthesis of 1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one typically involves multiple steps. . The spiroindoline-dioxepine structure is then constructed through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the spiroindoline-dioxepine structure can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The spiroindoline-dioxepine structure may contribute to the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include:
para-Methoxyphenylpiperazine: Known for its stimulant effects and use in recreational drugs.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity and is synthesized through a similar Mannich reaction.
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline: Used in various chemical syntheses and has similar structural features.
The uniqueness of 1’-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3’-indol]-2’(1’H)-one lies in its spiroindoline-dioxepine structure, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1'-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]spiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-10-8-19(9-11-20)26-14-12-25(13-15-26)18-27-22-7-3-2-6-21(22)24(23(27)28)30-16-4-5-17-31-24/h2-11H,12-18H2,1H3 |
InChI Key |
RMYFHWLRBJOJAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C5(C3=O)OCC=CCO5 |
Origin of Product |
United States |
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